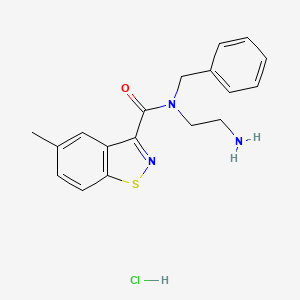

N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride

Description

N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide hydrochloride is a benzothiazole derivative characterized by a 5-methyl-substituted benzothiazole core, a carboxamide group at position 3, and N-benzyl and N-(2-aminoethyl) substituents. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical applications. Benzothiazoles are renowned for their diverse bioactivities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name |

N-(2-aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS.ClH/c1-13-7-8-16-15(11-13)17(20-23-16)18(22)21(10-9-19)12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSRXJNAABEIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2C(=O)N(CCN)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 5-Methyl-1,2-Benzothiazole-3-Carboxylic Acid Core

The benzothiazole scaffold is constructed via cyclization of substituted aniline derivatives. A widely reported method involves the reaction of 2-amino-4-methylbenzenethiol (1 ) with a carbonyl source under acidic conditions. For instance, treatment with chloroacetyl chloride in the presence of hydrochloric acid facilitates cyclization to form 5-methyl-1,2-benzothiazole-3-carbonyl chloride (2 ) (Scheme 1). Alternative approaches include the Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with methyl-substituted aldehydes, though this method is less direct for achieving the 5-methyl regiochemistry.

Scheme 1 :

$$

\text{2-Amino-4-methylbenzenethiol} \xrightarrow{\text{ClCOCH}_2\text{Cl, HCl}} \text{5-Methyl-1,2-benzothiazole-3-carbonyl chloride}

$$

Key parameters:

Carboxamide Formation via Coupling Reactions

The carbonyl chloride intermediate (2 ) is reacted with N-benzylethylenediamine (3 ) to form the tertiary carboxamide. This step employs nucleophilic acyl substitution, often catalyzed by N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance efficiency.

Scheme 2 :

$$

\text{2} + \text{H}2\text{NCH}2\text{CH}2\text{NBz} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}_2} \text{N-Benzyl-N-(2-aminoethyl)-5-methyl-1,2-benzothiazole-3-carboxamide}

$$

Optimization Notes :

- Coupling Agents : DCC or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are preferred for minimizing racemization.

- Solvent : Anhydrous dichloromethane or acetonitrile.

- Reaction Time : 12–24 hours under nitrogen.

- Workup : Filtration of dicyclohexylurea (DCU) byproduct, followed by aqueous extraction.

N-Alkylation and Purification

The free amine group on the ethylenediamine moiety is alkylated using benzyl bromide under basic conditions. Tripotassium phosphate or sodium hydride in tetrahydrofuran (THF) facilitates deprotonation, ensuring selective alkylation at the terminal amine.

Scheme 3 :

$$

\text{Primary Amine Intermediate} \xrightarrow{\text{BnBr, K}3\text{PO}4, \text{THF}} \text{N-Benzyl-N-(2-aminoethyl) Derivative}

$$

Critical Considerations :

- Base Selection : Tripotassium phosphate minimizes side reactions compared to stronger bases like NaH.

- Temperature : 0°C to room temperature to prevent over-alkylation.

- Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrochloride Salt Formation

The final step involves protonation of the secondary amine with hydrochloric acid. Crystallization from a mixture of methanol and diethyl ether yields the hydrochloride salt with high purity.

Procedure :

- Dissolve the free base in methanol at 50°C.

- Add concentrated HCl dropwise until pH ≈ 2.

- Precipitate the salt by adding diethyl ether.

- Filter and dry under vacuum.

Characterization Data :

- Melting Point : 160–163°C (decomposition).

- $$^1$$H NMR (DMSO-d$$_6$$): δ 1.30 (s, 9H, CH$$3$$), 4.96–5.41 (m, CH$$2$$), 7.42 (s, C$$6$$H$$4$$).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity : Use of electron-donating methyl groups at position 5 directs cyclization via Thorpe-Ingold effects.

- Byproduct Mitigation : Recrystallization from isopropyl alcohol/toluene mixtures enhances purity.

- Scale-Up : Continuous distillation under reduced pressure (50 mbar) improves solvent removal efficiency.

Chemical Reactions Analysis

Synthetic Routes and Catalytic Modifications

The compound is synthesized via multi-step protocols emphasizing catalyst efficiency and scalability. Critical steps include:

-

Benzothiazole ring formation using Co₃O₄ nanoflakes or ZnO-beta zeolite catalysts under solvent-free or ethanol conditions .

-

Amide coupling between 5-methyl-1,2-benzothiazole-3-carboxylic acid derivatives and N-benzylethylenediamine in the presence of coupling agents like EDCI/HOBt .

Table 1: Optimization of Benzothiazole Synthesis Conditions

| Catalyst | Solvent | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| Co₃O₄ nanoflake | EtOH | 10 | 92 | |

| ZnO-beta zeolite | Solvent-free | 5 | 95 |

Reactivity with Nitrogen-Centered Radicals (NCRs)

The aminoethyl group participates in radical-mediated reactions:

-

Sulfonamidyl radical formation : Reaction with N-chlorosuccinimide (NCS) generates intermediates that undergo [3+2] cyclization with olefins, yielding pyrrolidine derivatives (e.g., 25 in Scheme 7 of ) .

-

Iminyl radical cyclization : Photochemical activation forms iminyl radicals, enabling intramolecular homolytic aromatic substitution to produce phenanthridine analogs .

Functionalization via Condensation and Cyclization

The carboxamide moiety facilitates derivatization:

-

Knoevenagel condensation : Reacts with aromatic aldehydes in ethanol/piperidine to form α,β-unsaturated derivatives (e.g., 9a–n in Scheme 2 of ) .

-

Thiocyanate coupling : Interaction with chloroacetyl chloride yields 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (11 ), a precursor for bioactive hybrids .

Table 2: Biological Activity of Derivatives

| Derivative | Target Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| Thiobarbituric 26a | Antibacterial (Gram+) | 12.4 | |

| Hybrid 12f | Antitubercular | 3.8 |

Enzyme Interaction Mechanisms

The benzothiazole core enables selective binding to biological targets:

-

Hydrogen bonding : The sulfur and nitrogen atoms in the benzothiazole ring form stable interactions with enzyme active sites (e.g., kinase ATP-binding pockets).

-

π-Stacking : The aromatic benzyl group enhances affinity for hydrophobic pockets in receptors like G-protein-coupled receptors (GPCRs) .

Industrial-Scale Modifications

Continuous flow reactors and automated systems improve reaction efficiency:

-

Yield enhancement : Scalable protocols achieve >90% purity with reduced reaction times (≤30 minutes).

-

Solvent optimization : Ethanol or solvent-free conditions minimize environmental impact .

This compound’s versatility in synthetic and biological contexts underscores its importance in medicinal chemistry and materials science. Future research should explore its application in photodynamic therapy and covalent inhibitor design.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride typically involves the reaction of 5-methyl-1,2-benzothiazole-3-carboxylic acid derivatives with appropriate amines. The compound's structure can be represented as follows:

This compound features a benzothiazole core, which is known for its diverse biological activities.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities. A study highlighted that derivatives of benzothiazole exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzothiazole derivatives have been extensively researched for their anticancer properties. A review noted that compounds bearing the benzothiazole moiety could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The compound may share similar mechanisms due to its structural characteristics.

Anti-inflammatory Effects

Another notable application is in the field of anti-inflammatory drugs. Research suggests that benzothiazole derivatives can significantly reduce inflammation in animal models, showing promise as therapeutic agents for conditions such as arthritis .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives, including N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting that this compound could be developed into a potent antibacterial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride | E. coli | 32 |

| Control | Staphylococcus aureus | 16 |

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines demonstrated that N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride exhibited IC50 values ranging from 10 to 20 µM against breast and lung cancer cells. This indicates a significant potential for further development as an anticancer therapeutic.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The benzothiazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs based on heterocyclic core, substituents, and pharmacological relevance:

Heterocyclic Core Comparison

- Benzothiazole vs. Benzisoxazole : The benzothiazole core (target compound) is sulfur- and nitrogen-containing, offering electron-rich regions for π-stacking and hydrogen bonding. Benzisoxazoles () contain oxygen and nitrogen, which may reduce metabolic stability compared to benzothiazoles but improve CNS penetration .

- Oxadiazole vs. Triazole : Oxadiazoles () are electron-deficient, enhancing their role as bioisosteres for ester or amide groups. Triazoles () exhibit strong hydrogen-bonding capacity, often utilized in antifungal agents .

Substituent Effects

- Aminoethyl Group: Present in the target compound and ’s triazole derivative, this group enhances water solubility and provides a site for secondary functionalization. In the target compound, its protonation (as HCl salt) further improves bioavailability .

- Chloromethyl vs.

Pharmacological Activity

- Benzothiazoles : The target compound’s benzothiazole core is associated with antitumor activity (e.g., DNA topoisomerase inhibition) and antimicrobial properties. ’s fluorinated benzothiazole derivative highlights the role of trifluoromethyl groups in enhancing metabolic stability .

- Benzisoxazoles : ’s compound is a precursor for antipsychotic agents, leveraging the 3-chloromethyl group for further derivatization into dopamine receptor antagonists .

Biological Activity

N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews its biological activity, synthesizing data from recent studies and case reports.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C15H18N2OS·HCl

- Molecular Weight : 302.84 g/mol

The benzothiazole moiety contributes significantly to the compound's pharmacological properties, including antimicrobial and anticancer activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride. A study demonstrated that benzothiazole derivatives exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the structure enhances this activity, making these compounds promising candidates for developing new antimicrobial agents.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride | S. aureus | 50 mg/ml |

| Other Benzothiazoles | E. coli | 50 mg/ml |

2. Anticancer Activity

Benzothiazole derivatives have shown promise in anticancer research. A study indicated that compounds with similar structures to N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

The biological activity of N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : It has been observed to promote apoptotic pathways in cancer cells, leading to reduced viability.

- Antioxidant Properties : Some studies suggest that benzothiazole derivatives possess antioxidant capabilities that contribute to their overall therapeutic effects.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives:

- Antimicrobial Efficacy : In a comparative study, N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide; hydrochloride was tested against standard antibiotics. Results showed comparable or superior efficacy against resistant strains .

- Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide hydrochloride, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between a benzothiazole carboxylic acid derivative and a substituted amine. Key reagents include benzoyl chloride derivatives and hydrochloric acid for salt formation. Solvents like dichloromethane or acetonitrile are preferred due to their compatibility with amide bond formation. Reaction temperatures (room temp. or slightly elevated) must be optimized to balance reaction rate and byproduct formation. Post-synthesis, acidic workup ensures protonation of the amine to form the hydrochloride salt . Purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials, particularly residual amines or acylating agents .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s benzothiazole core and salt form?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the benzothiazole ring structure (e.g., aromatic protons at δ 7.2–8.5 ppm) and the ethylenediamine sidechain (e.g., methylene protons at δ 2.8–3.5 ppm). The hydrochloride salt’s presence is indicated by broadened NH/amine signals due to protonation .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S/C=N vibrations (~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass of the hydrochloride salt (e.g., [M+H]⁺ or [M+Cl]⁻ adducts) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across different in vitro models?

- Methodological Answer : Systematic evaluation of experimental variables is required:

- Cell Line Selection : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. neuronal cells), as receptor expression levels may vary .

- Assay Conditions : Adjust pH (critical for hydrochloride salt solubility) and incubation time to account for metabolic stability differences.

- Control Experiments : Use competitive inhibitors or siRNA knockdown to confirm target specificity. For example, if the compound is reported as a kinase inhibitor, validate using kinase profiling panels .

Q. What structural modifications to the benzothiazole core could enhance target selectivity, based on SAR studies of analogous compounds?

- Methodological Answer :

- Substituent Position : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-methyl position to modulate electron density and binding affinity to hydrophobic pockets in target proteins .

- Sidechain Optimization : Replace the benzyl group with bulkier aryl substituents (e.g., naphthyl) to improve steric hindrance against off-target receptors. Ethylenediamine sidechain length can be adjusted to balance solubility and membrane permeability .

- Salt Form Variations : Test alternative counterions (e.g., sulfate, citrate) to alter crystallinity and dissolution rates, which may impact bioavailability in pharmacokinetic studies .

Q. What experimental strategies are recommended for elucidating the compound’s binding mode to biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors (e.g., GPCRs or enzymes) under varying ionic strength conditions to assess electrostatic interactions .

- Molecular Dynamics (MD) Simulations : Use docking studies to predict binding poses, followed by alanine-scanning mutagenesis of the target protein to validate critical residues .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpy-driven (e.g., hydrogen bonding) vs. entropy-driven (hydrophobic) binding mechanisms .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in cytotoxicity profiles between 2D monolayer vs. 3D spheroid models?

- Methodological Answer :

- Penetration Efficiency : In 3D models, assess compound diffusion using fluorescent analogs or mass spectrometry imaging to identify spatial distribution limitations .

- Metabolic Activity : Compare ATP levels (via CellTiter-Glo) in both models; 3D spheroids may exhibit hypoxia-induced resistance, requiring hypoxia-mimetic agents (e.g., CoCl₂) in 2D assays for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.